molecular formula C14H25NO5 B1398076 (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 365997-33-7

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

货号: B1398076
CAS 编号: 365997-33-7
分子量: 287.35 g/mol
InChI 键: YFFMJGAVWORNIZ-HBNTYKKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS: 365997-33-7) is a chiral cyclohexane derivative with a molecular formula of C₁₄H₂₅NO₅ and a molecular weight of 287.36 g/mol . It serves as a critical intermediate in synthesizing Edoxaban, a direct Factor Xa inhibitor used as an anticoagulant . The compound features a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, a hydroxyl group at the 4-position, and an ethyl ester at the carboxylic acid moiety. Its stereochemistry (1S,3R,4R) is essential for biological activity in downstream pharmaceutical applications .

Key Physical Properties :

  • Density: 1.12 ± 0.1 g/cm³ (predicted)
  • Melting Point: 93–95°C
  • Boiling Point: 406.6 ± 45.0°C (predicted)
  • LogP: 1.99 (indicating moderate lipophilicity)

属性

IUPAC Name

ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFMJGAVWORNIZ-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, also known by its CAS number 365997-33-7, is a compound recognized for its potential biological activities, particularly as a building block in the synthesis of pharmaceutical agents. This compound features a cyclohexane ring with hydroxyl and amino functional groups, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • Melting Point : 93-95°C
  • Boiling Point : 406.6±45.0 °C (predicted)
  • Density : 1.12±0.1 g/cm³ (predicted)
  • Solubility : Sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate
  • pKa : 11.73±0.60 (predicted)
PropertyValue
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Melting Point93-95°C
Boiling Point406.6±45.0 °C
Density1.12±0.1 g/cm³
SolubilityChloroform (Sparingly), DMSO (Slightly), Ethyl Acetate (Slightly)
pKa11.73±0.60

The compound has been identified as a precursor for the synthesis of various stereoisomers of diaminocyclohexane carboxamide, which are crucial intermediates in the development of factor Xa inhibitors—anticoagulants that play a significant role in the management of thromboembolic disorders . The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and solubility of the compound, facilitating its use in biological systems.

Case Studies and Research Findings

  • Anticoagulant Activity :
    • Research indicates that derivatives synthesized from this compound exhibit significant anticoagulant properties by inhibiting factor Xa activity . This has implications for developing novel anticoagulants that could offer improved safety profiles compared to existing therapies.
  • Synthesis of Factor Xa Inhibitors :
    • A study demonstrated the successful use of this compound in synthesizing factor Xa inhibitors through a multi-step reaction process involving various reagents and conditions . The intermediates produced showed promising results in vitro for anticoagulant activity.
  • Biological Compatibility :
    • The compound's structural features suggest good compatibility with biological systems, which is critical for its application in drug development . Its solubility profile indicates potential for formulation into various delivery systems.

科学研究应用

Synthesis Applications

1. Key Intermediate for Factor Xa Inhibitors

One of the most notable applications of (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is its role as a building block in the synthesis of factor Xa inhibitors. These inhibitors are crucial in anticoagulant therapies aimed at preventing thromboembolic disorders. The compound serves as a precursor for the preparation of six stereoisomers of diaminocyclohexane carboxamide, which are essential for developing these therapeutic agents .

2. Development of Anticancer Agents

Research has indicated that derivatives of this compound can be modified to enhance their anticancer properties. For instance, modifications to the cyclohexane ring and amine functionalities have shown potential in improving selectivity and potency against cancer cell lines.

Case Studies

Case Study 1: Synthesis of Factor Xa Inhibitors

A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound in synthesizing a novel series of factor Xa inhibitors. The researchers reported that the incorporation of this compound allowed for enhanced binding affinity and selectivity towards factor Xa compared to previously known inhibitors .

Case Study 2: Anticancer Activity Assessment

In another investigation, scientists evaluated various derivatives of this compound for their anticancer activity against multiple cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells, suggesting its potential use in developing new anticancer therapeutics.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a. (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
  • Structural Difference : This stereoisomer has inverted configurations at all chiral centers (1R,3S,4S).
  • Impact : Stereochemistry directly influences binding to biological targets. The (1S,3R,4R) configuration is specific to Edoxaban intermediates, whereas other isomers may lack efficacy or require separation during synthesis .
b. (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (CAS: 1403763-28-9)
  • Structural Difference : The Boc group is at the 4-position instead of the 3-position, and the compound is a hydrochloride salt.
  • Molecular Formula: C₁₄H₂₆ClNO₅ (MW: 323.81 g/mol) .
  • Impact : The hydrochloride salt enhances solubility in aqueous media, facilitating purification. Positional isomerism alters reactivity; the 4-Boc group may hinder downstream functionalization compared to the 3-Boc analog .

Functional Group Variants

a. (1S,3R,4S)-4-Azido-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
  • Structural Difference : The 4-hydroxy group is replaced with an azide (-N₃).
  • Application : Used to synthesize Edoxaban-d₆ , a deuterated analog for pharmacokinetic studies. The azide enables click chemistry for isotopic labeling .
  • Reactivity : Azides introduce explosive hazards but offer versatile conjugation pathways absent in the hydroxyl-bearing parent compound .
b. QM-8491: (1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
  • Structural Difference : The 4-hydroxy group is replaced with an unprotected amine (-NH₂).
  • Application : Acts as a precursor for polyaminated cyclohexane derivatives. The free amine allows additional acylations or alkylations, unlike the hydroxyl group in the target compound .

Complex Derivatives

a. (3R,4R,5S)-4-N-Acetyl(tert-butyl)amino-5-(diallylamino)-3-(pentan-3-yloxy)cyclohexene-1-carboxylate ethyl ester hydrochloride
  • Structural Difference: Incorporates acetyl and diallylamino groups, a cyclohexene ring, and a pentyl ether.
  • Molecular Formula : C₂₆H₄₅ClN₂O₄ (MW: 485.11 g/mol) .
  • Impact: The diallylamino and acetyl groups expand pharmacological targeting (e.g., protease inhibition). The cyclohexene ring introduces rigidity, altering conformational flexibility compared to the saturated cyclohexane backbone of the target compound .
b. Methyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Derivatives
  • Structural Difference : Benzothiazine core instead of cyclohexane.
  • Application : These derivatives exhibit analgesic properties, contrasting with the anticoagulant focus of the target compound. The ester group here enhances metabolic stability, similar to the ethyl ester in the Boc-protected cyclohexane .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Key Functional Groups Application
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester 365997-33-7 C₁₄H₂₅NO₅ 287.36 Boc, hydroxyl, ethyl ester Edoxaban intermediate
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy- analog hydrochloride 1403763-28-9 C₁₄H₂₆ClNO₅ 323.81 4-Boc, hydrochloride salt Solubility-enhanced intermediate
(1S,3R,4S)-4-Azido-3-(Boc-amino) analog - C₁₄H₂₄N₄O₅ ~328.37 4-Azide, Boc, ethyl ester Isotope labeling (Edoxaban-d₆)
QM-8491: 4-Amino-3-(Boc-amino) analog 1392745-59-3 C₁₄H₂₆N₂O₅ 302.37 4-Amino, Boc, ethyl ester Polyaminated intermediate
(3R,4R,5S)-Acetyl-diallylamino cyclohexene derivative hydrochloride 651324-08-2 C₂₆H₄₅ClN₂O₄ 485.11 Acetyl, diallylamino, cyclohexene Protease inhibition studies

Key Research Findings

Stereochemical Specificity: The (1S,3R,4R) configuration is irreplaceable in Edoxaban synthesis; even minor stereochemical deviations render intermediates inactive .

Hydrochloride Salts : Improve crystallinity and solubility but may require additional steps for Boc deprotection compared to free bases .

Azide Derivatives : Enable bioorthogonal chemistry but necessitate stringent safety protocols due to explosive risks .

Benzothiazine Analogs : Demonstrate divergent pharmacological applications (analgesic vs. anticoagulant), highlighting the role of core structural motifs in target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
Reactant of Route 2
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。